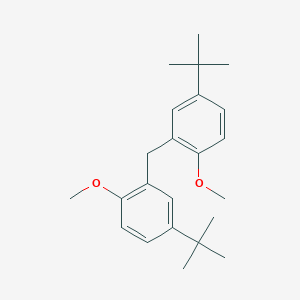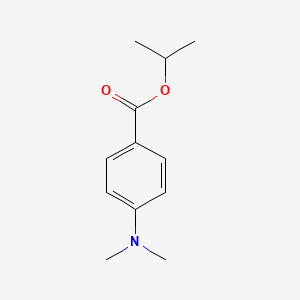![molecular formula C16H18N2O2 B14344925 2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine CAS No. 101288-81-7](/img/structure/B14344925.png)
2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,4,4’,6-Tetramethyl-6’-nitro[1,1’-biphenyl]-2-amine is an organic compound characterized by its biphenyl structure with multiple methyl groups and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4,4’,6-Tetramethyl-6’-nitro[1,1’-biphenyl]-2-amine typically involves multi-step organic reactions. One common method includes the nitration of 2’,4,4’,6-Tetramethyl[1,1’-biphenyl]-2-amine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as chromatography may be employed to achieve the required purity levels for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2’,4,4’,6-Tetramethyl-6’-nitro[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methyl groups can participate in electrophilic substitution reactions, leading to the formation of various substituted biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts alkylation reagents.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, amine derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2’,4,4’,6-Tetramethyl-6’-nitro[1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2’,4,4’,6-Tetramethyl-6’-nitro[1,1’-biphenyl]-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,6,6’-Tetramethyl-1,1’-biphenyl: Similar biphenyl structure but lacks the nitro group.
4-Acetamido-2,2,6,6-tetramethylpiperidinyloxy: Contains a piperidine ring and an acetamido group, differing in structure and functional groups.
Uniqueness
2’,4,4’,6-Tetramethyl-6’-nitro[1,1’-biphenyl]-2-amine is unique due to the presence of both multiple methyl groups and a nitro group on the biphenyl structure
Eigenschaften
CAS-Nummer |
101288-81-7 |
|---|---|
Molekularformel |
C16H18N2O2 |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
2-(2,4-dimethyl-6-nitrophenyl)-3,5-dimethylaniline |
InChI |
InChI=1S/C16H18N2O2/c1-9-5-11(3)15(13(17)7-9)16-12(4)6-10(2)8-14(16)18(19)20/h5-8H,17H2,1-4H3 |
InChI-Schlüssel |
GUVNQPAXIIRKAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)N)C2=C(C=C(C=C2[N+](=O)[O-])C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


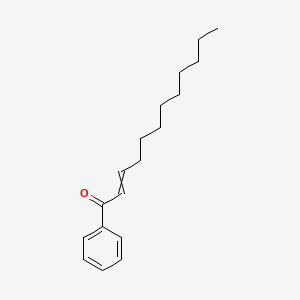

![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)
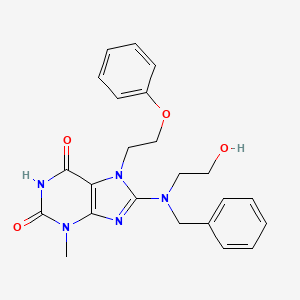

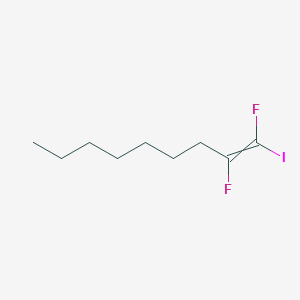
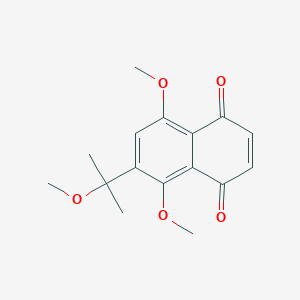

![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)

